molecular formula C9H5F2NO2 B11900972 6-(Difluoromethyl)indoline-2,3-dione

6-(Difluoromethyl)indoline-2,3-dione

Cat. No.: B11900972
M. Wt: 197.14 g/mol
InChI Key: OKEIDBMUBZAGTK-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)indoline-2,3-dione is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a difluoromethyl group attached to the indoline-2,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)indoline-2,3-dione can be achieved through various synthetic routes. One common method involves the reaction of indoline-2,3-dione with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl sulfone in the presence of a base can lead to the formation of the desired compound. The reaction typically requires controlled temperatures and may involve catalysts to enhance the yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized indoline-2,3-dione compounds .

Scientific Research Applications

6-(Difluoromethyl)indoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)indoline-2,3-dione: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Indoline-2,3-dione: Lacks the difluoromethyl group but shares the core indoline-2,3-dione structure.

    Indole-2,3-dione: Another related compound with a similar indole backbone.

Uniqueness

6-(Difluoromethyl)indoline-2,3-dione is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it distinct from its analogs .

Properties

Molecular Formula

C9H5F2NO2

Molecular Weight

197.14 g/mol

IUPAC Name

6-(difluoromethyl)-1H-indole-2,3-dione

InChI

InChI=1S/C9H5F2NO2/c10-8(11)4-1-2-5-6(3-4)12-9(14)7(5)13/h1-3,8H,(H,12,13,14)

InChI Key

OKEIDBMUBZAGTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)NC(=O)C2=O

Origin of Product

United States

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